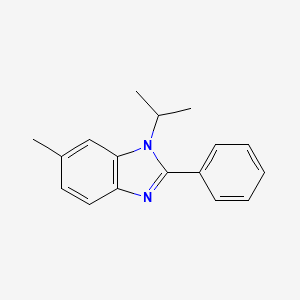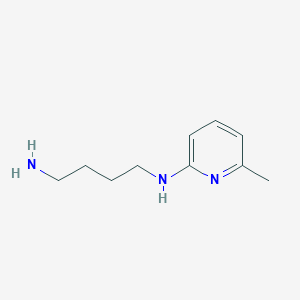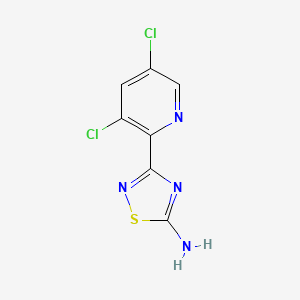
3-(3,5-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and industry. The compound consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a thiadiazole ring attached at position 2 of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3,5-dichloropyridine-2-amine with thiadiazole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium acetate as a catalyst, sodium carbonate as a base, and a mixture of water and dimethylformamide as solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms in the thiadiazole ring.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as sodium carbonate. Reaction conditions often involve elevated temperatures and the use of organic solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the search for new treatments for diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine and thiadiazole derivatives, such as:
- 3,5-Dichloropyridine
- 2-Aminothiadiazole
- 3,5-Dichloro-2-arylpyridines
Uniqueness
What sets 3-(3,5-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine apart is its combination of the pyridine and thiadiazole rings, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C7H4Cl2N4S |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
3-(3,5-dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-3-1-4(9)5(11-2-3)6-12-7(10)14-13-6/h1-2H,(H2,10,12,13) |
InChI-Schlüssel |
LMSXDQOODTZTRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)C2=NSC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)

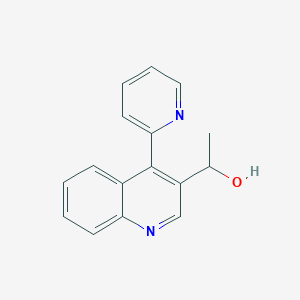

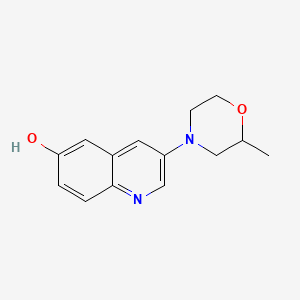

![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
